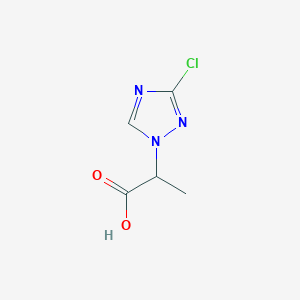

2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid

説明

2-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 586337-85-1) is a triazole-based carboxylic acid with the molecular formula C₅H₆ClN₃O₂ and a molecular weight of 175.58 g/mol . It is characterized by a propanoic acid backbone substituted at the second carbon with a 3-chloro-1,2,4-triazole moiety. The compound is synthesized via nucleophilic substitution or cyclization reactions involving triazole precursors and halogenated carboxylic acid derivatives, with a typical purity of 95% .

特性

IUPAC Name |

2-(3-chloro-1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-3(4(10)11)9-2-7-5(6)8-9/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZTVLHCBSNHHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrazide Cyclization Method

The most widely reported approach involves cyclization of propanoic acid hydrazide derivatives with chlorinated reagents. Adapted from the synthesis of analogous triazole-acetamide hybrids, this method proceeds via three stages:

- Esterification : Propanoic acid is converted to its methyl ester using methanol under acidic conditions (e.g., H₂SO₄) at reflux (76°C, 3–4 hours).

- Hydrazide Formation : The ester reacts with hydrazine hydrate in methanol, yielding 2-hydrazinylpropanehydrazide.

- Cyclization : Treatment with methyl isothiocyanate in sodium hydroxide/methanol at 225°C for 3–6 hours forms the 1,2,4-triazole core. Chlorine is introduced via electrophilic substitution using phosphorus oxychloride (POCl₃) or direct cyclization with chloro-substituted reagents.

Key Data :

Cyclocondensation with Alum Catalyst

A green chemistry route employs potassium aluminum sulfate (alum) to catalyze the reaction between thiosemicarbazide and propanoic acid derivatives. This one-pot method enhances atom economy and reduces toxic byproducts:

- Reaction Setup : Equimolar thiosemicarbazide and 2-oxopropanoic acid are heated at 80°C in aqueous medium with 10 mol% alum.

- Cyclization : The alum facilitates dehydration and ring closure, forming the triazole skeleton.

- Chlorination : Post-synthesis chlorination using N-chlorosuccinimide (NCS) introduces the 3-chloro substituent.

Key Data :

Alkylation of 3-Chloro-1H-1,2,4-Triazole

Regioselective alkylation of pre-formed 3-chloro-1H-1,2,4-triazole with halogenated propanoic acid derivatives offers a modular route:

- Triazole Synthesis : 3-Chloro-1H-1,2,4-triazole is prepared via cyclization of thiosemicarbazide with chloroacetonitrile.

- Alkylation : The triazole reacts with ethyl 2-bromopropanoate in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 12 hours).

- Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using aqueous HCl.

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Hydrazide Cyclization | 70–85 | >98 | 6–10 hours | High |

| Alum Cyclocondensation | 82–90 | 95–98 | 4–6 hours | Moderate |

| Alkylation | 65–75 | >97 | 12–24 hours | Low |

The hydrazide route offers high yields but requires stringent temperature control. Alum catalysis is environmentally benign but necessitates post-synthesis chlorination. Alkylation guarantees regioselectivity but suffers from moderate yields due to competing side reactions.

Experimental Procedures and Optimization

Solvent and Temperature Effects

Analytical Validation

- ¹H NMR : Triazole protons resonate at δ 8.2–8.5 ppm; the propanoic acid CH₂ group appears at δ 2.5–3.0 ppm.

- HPLC : Purity >98% achieved using a C18 column (mobile phase: acetonitrile/water, 70:30).

Applications and Derivatives

2-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid serves as a precursor for antifungal agents (e.g., posaconazole derivatives) and kinase inhibitors. Recent studies highlight its utility in metal-organic frameworks (MOFs) due to carboxylate coordination.

化学反応の分析

Types of Reactions

2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of new triazole derivatives with different substituents.

Oxidation Reactions: Formation of oxides or other oxidized products.

Reduction Reactions: Formation of dihydrotriazole derivatives.

科学的研究の応用

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of the triazole ring.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is primarily attributed to the triazole ring, which can interact with various biological targets. The compound may inhibit specific enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Halogen Substitution: Bromo vs. Chloro Derivatives

Key Findings :

Substituent Position: 3-Chloro vs. 5-Chloro Isomers

Key Findings :

- Positional isomerism significantly impacts molecular weight and electronic distribution. The 5-chloro isomer has a shorter carbon chain (propanoic vs. acetic acid backbone), reducing steric bulk .

- No direct biological data compare these isomers, but triazole ring substituent positions are known to influence binding affinity in enzyme inhibition .

Chain Length Variation: Propanoic vs. Butanoic Acid Derivatives

Key Findings :

Functional Group Modifications: Hydroxy and Cyano Derivatives

Key Findings :

- The hydroxy derivative eliminates halogen-related toxicity risks, making it preferable for pharmaceutical applications .

生物活性

2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a triazole ring, which is known for its potential applications in medicine and agriculture. The unique structure of this compound imparts various biological properties, making it a subject of interest in scientific research.

- IUPAC Name : this compound

- Molecular Formula : C₅H₆ClN₃O₂

- CAS Number : 1798730-56-9

- Molecular Weight : 175.57 g/mol

The biological activity of this compound is primarily attributed to the triazole ring. This moiety can interact with various biological targets, potentially inhibiting specific enzymes or modulating receptor activity. The exact molecular targets depend on the biological system being studied.

Antimicrobial and Antifungal Properties

Research has indicated that triazole derivatives possess significant antimicrobial and antifungal activities. In a study evaluating various 1,2,4-triazole derivatives, including those with propanoic acid moieties, it was found that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacterial strains as well as fungal pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its effects on cytokine release. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) . Specifically:

- TNF-α Inhibition : Compounds similar to this triazole derivative showed a decrease in TNF-α production by approximately 44–60% at varying concentrations.

Cytotoxicity and Safety Profile

Toxicity assessments in cell cultures revealed that derivatives of this compound exhibited low toxicity levels. Viable cell counts remained comparable to controls treated with standard anti-inflammatory drugs like ibuprofen .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,2,4-Triazole | Basic structure without propanoic acid | Antimicrobial activity |

| 3-Chloro-1H-1,2,4-triazole | Similar triazole ring | Moderate antifungal properties |

| 2-(1H-1,2,4-triazol-1-yl)propanoic acid | Lacks chlorine substituent | Varies based on substituents |

This table highlights how the presence of specific functional groups influences the biological properties of these compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Evaluation of Anti-inflammatory Activity : A study demonstrated that derivatives significantly inhibited TNF-α production in PBMCs stimulated by lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Testing : Compounds were tested against various bacterial strains and displayed promising results against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the standard synthetic routes for 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid in academic research?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Condensation : Reacting a triazole precursor (e.g., 3-chloro-1H-1,2,4-triazole) with a propanoic acid derivative under basic conditions (e.g., Na₂CO₃ or AcONa) to form the triazole-propanoate intermediate .

Cyclization or Functionalization : Acidic or basic hydrolysis to convert esters to carboxylic acids, often using aqueous HCl or NaOH .

Purification : Column chromatography or recrystallization to isolate the final product .

Key reagents include sodium borohydride (reduction) and potassium permanganate (oxidation) for modifying intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon backbone, with chloro-substituted triazole protons appearing as distinct singlets (δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 217.05 for C₅H₆ClN₃O₂) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 3100–2500 cm⁻¹ (O-H stretch) confirm carboxylic acid functionality .

- Computational Validation : SMILES/InChI strings (e.g.,

O=C(O)C(C)N1C(Cl)=NN=C1) enable simulated spectra comparisons via tools like Gaussian .

Q. What are the documented biological activities of triazole-containing propanoic acid derivatives, and how are these assessed experimentally?

- Methodological Answer :

- Herbicidal Activity : Structural analogs like haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) show herbicidal effects via acetyl-CoA carboxylase inhibition . Assays involve enzyme activity tests (spectrophotometric NADH depletion) and in planta bioassays .

- Antimicrobial Screening : Agar diffusion assays against E. coli or S. aureus to evaluate growth inhibition zones .

- Enzyme Inhibition : Kinetic studies (e.g., IC₅₀ determination) using purified target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) .

Advanced Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Tools like DFT (Density Functional Theory) predict transition states and intermediate stability to identify energetically favorable pathways .

- Reaction Network Analysis : Algorithms (e.g., GRRM) map possible reaction routes, prioritizing steps with lower activation energies .

- Machine Learning : Training models on existing reaction databases to predict optimal solvents (e.g., ethanol vs. DCM) or catalysts (e.g., p-toluenesulfonic acid) .

Example: ICReDD’s workflow integrates computation, experimental validation, and iterative refinement to reduce trial-and-error .

Q. What experimental design strategies can address contradictions in reaction yield data during the synthesis of chloro-triazole propanoic acid derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to isolate variables (temperature, solvent, catalyst loading) and identify interactions .

- Statistical Analysis : ANOVA or regression models quantify the impact of each factor. For example, a Central Composite Design optimizes hydrolysis pH and time .

- Reproducibility Checks : Replicate reactions under identical conditions and use control batches to rule out equipment variability .

Q. How do structural modifications at the triazole ring influence the bioactivity of this compound?

- Methodological Answer : Comparative studies using derivatives reveal structure-activity relationships (SAR):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。